molecular formula C18H18N6O5 B13458571 3-(3-{[3-(3-azidopropoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione

3-(3-{[3-(3-azidopropoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione

Cat. No.: B13458571
M. Wt: 398.4 g/mol
InChI Key: HMVZHRLRMYWCRQ-UHFFFAOYSA-N
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Description

3-(3-{[3-(3-azidopropoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an azidopropoxy group, a phenylamino group, and a pyrrol-1-yl piperidine-2,6-dione core, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{[3-(3-azidopropoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione typically involves multiple steps:

    Formation of the azidopropoxy group: This step involves the reaction of 3-bromopropanol with sodium azide to form 3-azidopropanol.

    Attachment of the azidopropoxy group to the phenyl ring: This is achieved through a nucleophilic substitution reaction where 3-azidopropanol reacts with a phenylamine derivative.

    Formation of the pyrrol-1-yl piperidine-2,6-dione core: This involves the cyclization of a suitable precursor, often through a condensation reaction involving a diketone and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azidopropoxy group, leading to the formation of nitro or other oxidized derivatives.

    Reduction: Reduction reactions can target the azide group, converting it to an amine.

    Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of nitro derivatives or other oxidized products.

    Reduction: Conversion of the azide group to an amine.

    Substitution: Introduction of various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Potential use in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The azidopropoxy group can participate in click chemistry reactions, making it useful for bioconjugation. The phenylamino group can interact with enzymes or receptors, potentially inhibiting their activity. The pyrrol-1-yl piperidine-2,6-dione core can interact with nucleic acids or proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-{[3-(3-azidopropoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butane-2,6-dione
  • 3-(3-{[3-(3-azidopropoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexane-2,6-dione

Uniqueness

The unique combination of the azidopropoxy group, phenylamino group, and pyrrol-1-yl piperidine-2,6-dione core sets this compound apart from its analogs. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H18N6O5

Molecular Weight

398.4 g/mol

IUPAC Name

3-[3-[3-(3-azidopropoxy)anilino]-2,5-dioxopyrrol-1-yl]piperidine-2,6-dione

InChI

InChI=1S/C18H18N6O5/c19-23-20-7-2-8-29-12-4-1-3-11(9-12)21-13-10-16(26)24(18(13)28)14-5-6-15(25)22-17(14)27/h1,3-4,9-10,14,21H,2,5-8H2,(H,22,25,27)

InChI Key

HMVZHRLRMYWCRQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C=C(C2=O)NC3=CC(=CC=C3)OCCCN=[N+]=[N-]

Origin of Product

United States

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